2,4,7-trichloro-5-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trichloro-5-methylquinazoline is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities . This compound belongs to the quinazoline family, which is known for its diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trichloro-5-methylquinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 2-amino-5-methylbenzoic acid with phosphorus oxychloride (POCl3) to form this compound . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trichloro-5-methylquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products:
- Substituted quinazoline derivatives
- Oxidized products such as carboxylic acids
- Reduced quinazoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4,7-trichloro-5-methylquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases and DNA topoisomerases.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparison with Similar Compounds
2,4,7-Trichloro-5-methylquinazoline can be compared with other quinazoline derivatives to highlight its uniqueness:
Properties
CAS No. |
1594878-92-8 |
---|---|
Molecular Formula |
C9H5Cl3N2 |
Molecular Weight |
247.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.